2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol
Overview
Description
The compound “2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol” is an organic molecule that contains a fluorobenzyl group and a nitro group attached to a propanediol backbone. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol” would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl and nitro groups could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions of “2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol” would be influenced by its functional groups. The fluorobenzyl group could undergo reactions typical of aromatic compounds, while the nitro group could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol” would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could affect its polarity, solubility, and reactivity .Scientific Research Applications
1. Synthesis of Tryptophan Precursor
2-(2-Nitrophenyl)-1,3-propanediol, a related compound, has been utilized in the synthesis of tryptophan precursors and useful indole derivatives (Tanaka, Yasuo, & Torii, 1989).
2. Applications in Various Industries
Research on 2-bromo-2-nitro-1,3-propanediol, a compound with structural similarities, demonstrates its application in cosmetics, water treatment, the oil industry, public spaces, and pharmaceuticals (Wenlong, 2010).
3. Preparation of Optically Active Serinol Derivatives
Mono-O-acylation of related compounds like (R)-2-(α-methylbenzyl)amino-1,3-propanediol has been shown to yield optically active serinol derivatives, useful in the synthesis of oxazolidinones, aziridines, and other serinol derivatives (Sugiyama, Inoue, & Ishii, 2003).
4. Antimicrobial Properties in Cutting Fluids
1,3-Propanediol compounds, including similar nitro derivatives, exhibit antimicrobial properties in cutting fluids, with some being highly active (Bennett, Gannon, & Bennett, 1983).
5. Synthesis of Various Alkylated and Acylated Derivatives
Studies on the interaction of nitrophenyl-containing 1,2-amino alcohols, including similar compounds, with carbon disulfide and alkyl halides show their potential in synthesizing various alkylated and acylated derivatives (Tursynova, 2022).
Safety And Hazards
Future Directions
The future directions for research on “2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol” could include further studies to fully characterize its properties and potential applications. This could involve more detailed studies of its synthesis, reactivity, and mechanism of action, as well as exploration of its potential uses in various fields .
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-2-nitropropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4/c11-9-3-1-8(2-4-9)5-10(6-13,7-14)12(15)16/h1-4,13-14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEGRTSDJHPPLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(CO)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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